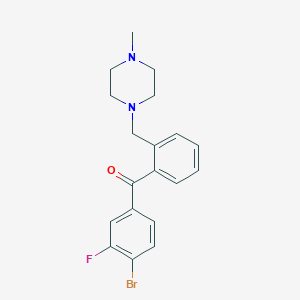

4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

Description

4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone is a complex organic compound characterized by the presence of bromine, fluorine, and a piperazine ring

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGCHXCBAFRYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643882 | |

| Record name | (4-Bromo-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-25-0 | |

| Record name | (4-Bromo-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Bromo-3-fluorophenyl Intermediate

The bromination of fluorophenol derivatives is a key early step. According to literature, 4-bromo-3-fluorophenol can be synthesized by regioselective bromination of 4-fluorophenol using brominating agents such as potassium bromide in acetic acid with catalytic ZnAl-BrO3-LDHs at mild temperatures (~35 °C). This method yields the bromofluorophenol intermediate with approximately 70% yield and high regioselectivity, minimizing dibrominated byproducts.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | 4-fluorophenol | 1.0 mmol |

| Brominating agent | Potassium bromide (KBr) | 1.0 mmol |

| Catalyst | ZnAl-BrO3-LDHs | 0.2 mmol |

| Solvent | Acetic acid + water | 5 mL + 0.5 mL |

| Temperature | 35 °C | Mild, controlled |

| Reaction time | Monitored by TLC | Until completion |

| Yield | ~70% | High regioselectivity |

Formation of Benzophenone Core

The benzophenone core with the 4-bromo-3-fluoro substitution is typically prepared by Friedel-Crafts acylation or coupling reactions involving the bromofluorophenyl intermediate and an appropriate benzoyl chloride or equivalent. The reaction is conducted under Lewis acid catalysis (e.g., AlCl3) in anhydrous conditions to avoid side reactions.

Introduction of the 4-Methylpiperazinomethyl Group

The 4-methylpiperazinomethyl substituent is introduced via nucleophilic substitution on a benzophenone derivative bearing a suitable leaving group (e.g., halomethyl or hydroxymethyl group) at the 2' position of the phenyl ring. Alternatively, reductive amination can be employed where the benzophenone aldehyde or ketone is reacted with 4-methylpiperazine under reducing conditions.

Typical conditions include:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: 60–80 °C to facilitate substitution.

- Reaction time: 4–6 hours.

- Molar ratios: Slight excess of 4-methylpiperazine (1.2–1.5 equivalents) to drive the reaction to completion.

Optimized Reaction Conditions and Industrial Scale-Up

Industrial synthesis optimizes parameters to maximize yield and purity:

| Parameter | Laboratory Scale | Industrial Scale | Notes |

|---|---|---|---|

| Temperature | 35–80 °C | Controlled jacketed reactors | Precise temperature control to avoid side reactions |

| Pressure | Atmospheric | Slight vacuum or inert atmosphere | To prevent oxidation or moisture ingress |

| Brominating agent | Bromine or N-bromosuccinimide (NBS) | Same, with controlled addition | Slow addition to avoid dibromination |

| Solvent | Acetic acid, DMF | Optimized solvent mixtures | Solvent recovery and recycling considered |

| Reaction time | 4–6 hours | 3–5 hours | Monitored by HPLC or TLC |

| Purification | Column chromatography | Crystallization and filtration | Scalable purification methods |

Analytical Characterization During Preparation

To ensure the quality of the synthesized compound, the following analytical techniques are critical:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Aromatic protons δ 7.2–8.1 ppm; methylpiperazine signals δ 2.3–2.8 ppm |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | >95% purity with characteristic retention time |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 391.3 (M+H)+ |

| Melting Point Analysis | Purity and polymorph check | Consistent melting point ~120–125 °C |

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Regioselective bromination | 4-fluorophenol, KBr, ZnAl-BrO3-LDH, AcOH, 35 °C | 4-bromo-3-fluorophenol, ~70% yield |

| 2 | Friedel-Crafts acylation | Bromofluorophenol, benzoyl chloride, AlCl3, anhydrous | Benzophenone core with Br and F substitutions |

| 3 | Nucleophilic substitution | Benzophenone intermediate, 4-methylpiperazine, DMF, 60–80 °C | Installation of piperazinomethyl group |

| 4 | Purification | Column chromatography or crystallization | >95% pure final product |

Research Findings and Notes

The vapor-phase bromination method described for related 4-bromo-3-alkylphenyl ethers (EP0420556A2) suggests that bromination under controlled vapor pressure and temperature (<100 °C) can minimize dibrominated impurities and improve productivity, which could be adapted for the bromination step in this synthesis.

The presence of the fluorine atom influences the electronic properties of the aromatic ring, affecting regioselectivity during bromination and subsequent substitution reactions. Careful control of reaction conditions is necessary to avoid side reactions.

The methylpiperazine substituent enhances solubility and bioavailability, making the compound valuable in pharmaceutical research, which justifies the need for high purity and reproducibility in synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone is utilized in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow it to modulate biological pathways, making it a candidate for drug design.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical sensors. Its properties are exploited to create innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to receptors, while the piperazine ring contributes to its overall stability and bioactivity. The compound modulates signaling pathways, leading to various biological responses.

Comparison with Similar Compounds

4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene

Uniqueness: 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone stands out due to its specific arrangement of halogen atoms and the presence of the piperazine ring. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.

Biological Activity

4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula and a molecular weight of approximately 391.29 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

- CAS Number : 898783-81-8

- Molecular Weight : 391.29 g/mol

- Molecular Formula :

- Purity : Typically available in 95% to 97% purity from various suppliers.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Crystalline solid |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the piperazine moiety is known to enhance binding affinity and selectivity towards certain receptors, making it a candidate for therapeutic applications.

Anticancer Activity

Research has indicated that compounds similar to benzophenones exhibit anticancer properties. Studies have shown that derivatives of benzophenone can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a study conducted on human cancer cell lines, derivatives of benzophenone demonstrated significant cytotoxicity. The compound was tested against various cancer types, including breast and lung cancers, showing IC50 values in the micromolar range, indicating potent activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neuropharmacological Effects

The piperazine component suggests potential central nervous system activity. Similar compounds have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which could position this compound as a candidate for treating neurological disorders.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone?

- Methodology : Begin with a benzophenone scaffold and introduce substituents via sequential functionalization. Bromo and fluoro groups can be incorporated using electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl-aryl bonds). The 4-methylpiperazinomethyl group may be introduced via nucleophilic substitution or reductive amination of a bromomethyl intermediate. Catalytic systems like Pd(OAc)₂ with ligands (e.g., PPh₃) in solvents such as DMF have been effective for similar cascade reactions . For analogs with piperazine/pyrrolidine substituents, alkylation of amines with halomethyl intermediates is a viable strategy .

Q. How should researchers purify this compound?

- Methodology : Post-synthesis purification often involves flash column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) to isolate the target compound from unreacted precursors or byproducts. Recrystallization from ethyl acetate or dichloromethane/hexane mixtures can further enhance purity, as demonstrated in Pd-catalyzed reactions yielding crystalline products .

Q. What analytical techniques confirm the compound’s structural integrity?

- Methodology : Combine spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR to verify substituent positions and integration ratios.

- X-ray diffraction : Resolve stereochemical ambiguities (e.g., boat conformations in fused rings) and confirm bond lengths/angles .

- Mass spectrometry (HRMS) : Validate molecular weight and halogen isotope patterns.

- IR spectroscopy : Identify functional groups like carbonyl (C=O) and amine (N-H) stretches .

Advanced Research Questions

Q. How can researchers optimize synthetic yields in multi-step reactions involving this compound?

- Methodology : Optimize reaction parameters systematically:

- Catalyst loading : Reduce Pd(OAc)₂ to ≤5 mol% while maintaining efficiency.

- Temperature : Elevated temperatures (e.g., 418 K) improve reaction rates but may increase side products; use controlled heating with inert atmospheres .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Workup : Extract with ether/water to remove hydrophilic impurities and minimize product loss .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Cross-validate techniques : If NMR suggests unexpected substituent positions, use X-ray crystallography to resolve spatial arrangements (e.g., non-coplanar rings or chiral centers) .

- Isotopic labeling : Introduce ¹⁹F or ¹⁵N labels to track electronic environments in complex spectra.

- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify discrepancies .

Q. How does the 4-methylpiperazinomethyl group influence the compound’s reactivity and applications?

- Methodology :

- Steric/electronic effects : The piperazine moiety’s basicity enhances solubility in acidic media, while its methyl group reduces steric hindrance for downstream reactions (e.g., amide coupling).

- Pharmacological relevance : Piperazine derivatives often exhibit improved binding to biological targets (e.g., neurotransmitter receptors), making this compound a candidate for structure-activity relationship (SAR) studies in drug discovery .

Q. What side reactions occur during synthesis, and how can they be mitigated?

- Methodology :

- Common side reactions : Over-alkylation of piperazine, debromination under harsh conditions, or oxidation of the benzophenone core.

- Mitigation :

- Use protecting groups (e.g., Boc for amines) during functionalization.

- Employ mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) to preserve halogens.

- Monitor reaction progress via TLC to terminate before side product formation dominates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.